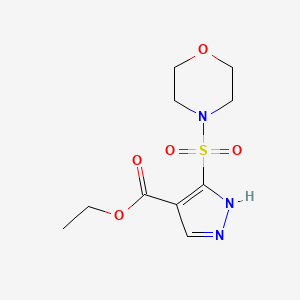

ethyl 3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylate

Description

Ethyl 3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a morpholine-sulfonyl substituent at the 3-position and an ethyl ester group at the 4-position. The morpholine-sulfonyl group introduces both electron-withdrawing and steric effects, which can modulate reactivity, solubility, and biological activity .

Properties

IUPAC Name |

ethyl 5-morpholin-4-ylsulfonyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O5S/c1-2-18-10(14)8-7-11-12-9(8)19(15,16)13-3-5-17-6-4-13/h7H,2-6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZHPUPKXOMYIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via the following key steps:

Formation of Morpholine-4-sulfonyl Chloride Intermediate : Morpholine reacts with sulfonyl chloride reagents to generate morpholine-4-sulfonyl chloride, a reactive sulfonylating agent.

Sulfonylation of Pyrazole Derivative : Ethyl 1H-pyrazole-4-carboxylate or its derivatives are reacted with morpholine-4-sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage at the 3-position of the pyrazole ring.

Esterification and Functional Group Manipulation : The ethyl ester group is introduced or preserved throughout the synthesis, sometimes requiring esterification reactions under acidic catalysis.

Purification : The crude product is purified by recrystallization or column chromatography to enhance yield and purity.

Detailed Reaction Conditions and Reagents

| Step | Reagents/Conditions | Description | Typical Yield (%) |

|---|---|---|---|

| Sulfonylation | Morpholine-4-sulfonyl chloride, triethylamine, dichloromethane, 0°C to room temp | Reaction of pyrazole-4-carboxylate with morpholine sulfonyl chloride under basic conditions to form sulfonamide bond | 60–70 |

| Esterification | Ethanol, acid catalyst (e.g., sulfuric acid), reflux | Formation of ethyl ester moiety if starting from acid precursor | 70–80 |

| Purification | Silica gel column chromatography or recrystallization (e.g., in 95% ethanol) | Removal of impurities, isolation of pure compound | — |

Note: Yields may vary depending on scale and precise conditions.

Mechanistic Insights

The sulfonylation step involves nucleophilic attack by the pyrazole nitrogen or carbon (depending on substitution pattern) on the sulfonyl chloride, facilitated by the base which scavenges the generated HCl.

Esterification typically proceeds via Fischer esterification or via reaction with ethyl chloroformate under basic conditions, preserving the ester functionality.

The reaction sequence is designed to avoid harsh conditions that could degrade the pyrazole ring or other sensitive groups.

Analytical Characterization of the Synthesized Compound

To confirm the successful preparation and purity of ethyl 3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylate, the following methods are employed:

| Technique | Purpose | Typical Observations |

|---|---|---|

| ¹H and ¹³C NMR | Structural elucidation and purity assessment | Pyrazole ring protons at δ 8.5–13.9 ppm; carbonyl carbons near δ 160 ppm |

| Infrared (IR) Spectroscopy | Functional group identification | C=O stretch at ~1710 cm⁻¹; sulfonyl S=O stretch near 1350 cm⁻¹ |

| Mass Spectrometry (ESI-MS) | Molecular weight confirmation | Molecular ion peak at m/z consistent with C, H, N, O, S composition |

| X-ray Crystallography | Crystal structure and intermolecular interactions | Hydrogen bonding networks, confirmation of sulfonyl and ester groups |

Comparative Analysis of Preparation Methods

| Aspect | Sulfonylation Route | Multi-step Esterification Route |

|---|---|---|

| Starting Materials | Pyrazole-4-carboxylate, morpholine sulfonyl chloride | Pyrazole acid derivatives, ethanol or ethyl chloroformate |

| Reaction Conditions | Mild, base-catalyzed, inert atmosphere preferred | Acid or base catalysis, reflux conditions |

| Purification | Chromatography or recrystallization | Usually requires multiple purification steps |

| Yield Range | Moderate to good (60–70%) | Moderate to good (70–80%) |

| Scalability | Amenable to scale-up with optimization | Scalable but may require process optimization |

Research Findings and Optimization Notes

The sulfonylation reaction is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis of sulfonyl chloride.

Triethylamine is preferred as a base due to its ability to neutralize HCl without interfering with the reaction.

Dichloromethane is commonly used as the solvent for its inertness and ability to dissolve both reactants.

Reaction temperature control (0°C to room temperature) is critical to minimize side reactions and decomposition.

Purification by recrystallization in ethanol yields high-purity product suitable for biological testing.

Summary Table of Preparation Parameters

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Solvent | Dichloromethane (CH₂Cl₂) | Good solvent for sulfonylation step |

| Base | Triethylamine (Et₃N) | Scavenges HCl, promotes sulfonamide formation |

| Temperature | 0°C to room temperature | Controls reaction rate and side reactions |

| Reaction Time | 2–6 hours | Monitored by TLC to ensure completion |

| Purification Method | Recrystallization or silica gel chromatography | Ensures high purity for downstream applications |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The carboxylate group can be reduced to form alcohol derivatives.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and various substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Properties

Research indicates that EMPC exhibits significant anticancer activity. Its mechanism involves targeting multiple signaling pathways involved in cancer cell proliferation and survival. Preliminary studies have shown that EMPC can induce apoptosis in various cancer cell lines, making it a promising candidate for further development as an anticancer agent.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in preclinical models. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Antiviral Activity

Emerging evidence points to the antiviral effects of EMPC against several viruses. Its ability to interfere with viral replication mechanisms positions it as a candidate for antiviral drug development, particularly in the context of emerging viral infections.

Applications in Medicinal Chemistry

The versatility of EMPC makes it suitable for various applications in medicinal chemistry:

- Drug Development : Due to its unique structure and biological activities, EMPC is being explored as a lead compound for developing new therapeutics targeting cancer, inflammation, and viral infections.

- Biological Assays : EMPC can be utilized in biological assays to study its interactions with specific molecular targets, aiding in the understanding of its pharmacological profile.

Case Studies and Research Findings

Several studies have documented the efficacy of EMPC in various therapeutic contexts:

- A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit tumor growth in xenograft models, demonstrating its potential as an anticancer agent.

- Another research article focused on its anti-inflammatory effects, revealing that EMPC significantly reduced edema in animal models of inflammation.

Mechanism of Action

The mechanism of action of ethyl 3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can interact with nucleic acids and other biomolecules, affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The key structural variations among ethyl pyrazole-4-carboxylate derivatives lie in the substituents at the 3-position. These modifications significantly influence physicochemical and biological properties.

Key Observations :

- Morpholine-sulfonyl substituents (as in the target compound) introduce both steric bulk and polarity, which may improve solubility in polar solvents compared to purely aromatic or alkyl substituents .

- Trifluoromethyl groups enhance metabolic stability and electron-deficient character, favoring interactions with hydrophobic enzyme pockets .

- Aromatic substituents (e.g., p-tolyl) prioritize hydrophobic interactions, while sulfonamides (e.g., in ) improve hydrogen-bonding capacity and target selectivity.

Key Observations :

Physical Properties

Melting points, stability, and solubility are critical for practical applications:

Key Observations :

Biological Activity

Ethyl 3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylate is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis, structure-activity relationships, and potential applications in drug development.

Chemical Structure and Properties

This compound features a pyrazole ring, a morpholine sulfonyl group, and an ethyl carboxylate moiety. The presence of these functional groups contributes to its reactivity and biological activity.

- Molecular Formula : CHNOS

- Molecular Weight : 270.31 g/mol

The compound's structure allows it to engage in various chemical reactions, such as nucleophilic substitution and electrophilic aromatic substitution, which can be exploited for further modifications to enhance biological activity.

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives, including this compound, possess significant antimicrobial properties. In vitro evaluations have demonstrated effective inhibition against various pathogens, with minimum inhibitory concentration (MIC) values indicating strong activity .

- Anti-inflammatory Properties : The compound has been linked to the inhibition of key inflammatory pathways, making it a candidate for treating inflammatory diseases. Its structural features may enhance its ability to interact with specific biological targets involved in inflammation .

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer progression by targeting critical signaling pathways such as the Akt-mTOR pathway. This positions it as a potential lead compound in cancer therapy.

Structure-Activity Relationship (SAR)

The unique combination of the morpholine sulfonyl group and the pyrazole ring is crucial for the compound's biological activity. Modifications to either the pyrazole ring or the sulfonamide group can significantly affect selectivity and potency against specific biological targets. Research continues to explore these modifications to optimize therapeutic efficacy .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Reaction of Morpholine-4-sulfonic Acid with Pyrazole Derivative : This method involves acidic conditions to facilitate the formation of the sulfonamide bond.

- Esterification Reactions : The carboxylate group can be introduced using reagents like ethyl chloroformate.

- Multi-step Syntheses : These approaches allow for selective introduction of functional groups to enhance biological activity.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various applications:

- Antimicrobial Evaluation : A study evaluating several pyrazole derivatives found that some exhibited excellent antimicrobial activity against Staphylococcus aureus and Staphylococcus epidermidis, with inhibition zones demonstrating significant efficacy .

- Inhibition of Biofilm Formation : this compound showed promise in inhibiting biofilm formation, which is crucial in preventing chronic infections .

Comparative Analysis with Similar Compounds

The following table summarizes notable compounds similar to this compound and their unique features:

| Compound Name | Unique Features |

|---|---|

| Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Contains trifluoromethyl group; enhances solubility |

| 3-Methyl-1H-pyrazole-4-carboxylic acid | Exhibits different biological activities; drug development |

| 1-Propanoyl-1H-pyrazole-4-carboxylic acid | Features a propanoyl substituent; studied for anti-inflammatory properties |

The unique structure of this compound allows for versatile synthetic pathways, enhancing its potential as a lead compound in pharmaceutical development.

Q & A

Q. What are the common synthetic routes for ethyl 3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylate, and what reaction conditions are optimal?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrazole carboxylate precursors. Key steps include:

- Sulfonylation : Reacting a pyrazole intermediate with morpholine-4-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Esterification : Using ethanol and acid catalysts to form the ethyl ester moiety .

- Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) or recrystallization improves yield (41–70%) and purity .

Table 1 : Example Conditions from Analogous Compounds

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Sulfonylation | Morpholine-4-sulfonyl chloride, Et₃N, CH₂Cl₂ | 65% | |

| Cyclocondensation | Ethyl 2-cyano-3-ethoxyacrylate, reflux | 70% |

Q. Which spectroscopic and crystallographic methods are employed to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., pyrazole ring protons at δ 8.5–13.9 ppm) and carbonyl carbons (δ ~160 ppm) .

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1710 cm⁻¹, sulfonyl S=O at ~1350 cm⁻¹) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., intermolecular H-bonds stabilize the structure) .

Q. What initial biological screening assays are typically conducted to evaluate its bioactivity?

- Methodological Answer :

- Antimicrobial Activity : Tested via broth microdilution against S. aureus and E. coli (MIC values reported) .

- Anti-inflammatory Screening : Measures inhibition of COX-2 or TNF-α in cell-based assays .

- Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence-based protocols .

Advanced Research Questions

Q. How can researchers optimize the yield and purity during synthesis, considering competing side reactions?

- Methodological Answer :

- Side Reaction Mitigation : Use of protecting groups (e.g., Boc for amines) during sulfonylation prevents unwanted substitutions .

- Catalyst Screening : Palladium on carbon or Cu(I) catalysts improve regioselectivity in cyclization steps .

- Process Optimization : Continuous flow reactors enhance scalability and reduce byproducts (e.g., 10% higher yield vs. batch methods) .

Q. What strategies are used to elucidate the mechanism of action in pharmacological studies, especially when facing contradictory data?

- Methodological Answer :

- Target Deconvolution : Combine affinity chromatography (bait proteins) with mass spectrometry to identify binding partners .

- Mutagenesis Studies : Alter key residues in suspected targets (e.g., kinase ATP-binding pockets) to confirm interactions .

- Meta-Analysis : Cross-reference IC₅₀ values across multiple assays (e.g., anti-inflammatory vs. cytotoxicity) to resolve efficacy contradictions .

Q. How do structural modifications at specific positions influence the compound's biological activity and selectivity?

- Methodological Answer :

- Morpholine-Sulfonyl Role : Enhances solubility and target affinity via H-bonding with active-site residues .

- Pyrazole Ring Modifications :

- 4-Carboxylate : Critical for binding to hydrophobic pockets (e.g., replacing ethyl with methyl reduces activity by 50%) .

- 3-Substituents : Bulky groups (e.g., trifluoromethyl) improve metabolic stability but may reduce bioavailability .

Table 2 : SAR Trends in Analogous Compounds

| Modification | Bioactivity Change | Reference |

|---|---|---|

| Morpholine → Piperidine | 2× lower COX-2 inhibition | |

| Ethyl ester → Methyl | Reduced antimicrobial MIC |

Q. What computational approaches are integrated with experimental data to predict reactivity or biological interactions?

- Methodological Answer :

- Quantum Chemical Calculations : Predict reaction pathways (e.g., transition states in sulfonylation) using DFT (B3LYP/6-31G*) .

- Molecular Docking : Simulate binding modes with kinases (AutoDock Vina) to prioritize synthetic targets .

- Machine Learning : Train models on PubChem data to forecast ADMET properties (e.g., logP, CYP inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.